(E)-Hexadec-11-en-1-ol

Descripción general

Descripción

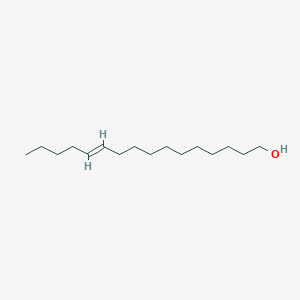

(E)-Hexadec-11-en-1-ol is an organic compound belonging to the class of long-chain alkenols. It is characterized by a 16-carbon chain with a double bond at the 11th position and a hydroxyl group at the terminal carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-Hexadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of (E)-Hexadec-11-en-1-al using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 1-hexadecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond, followed by reduction to yield the desired alcohol.

Análisis De Reacciones Químicas

Types of Reactions

(E)-Hexadec-11-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (E)-Hexadec-11-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to hexadecane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: (E)-Hexadec-11-en-1-al.

Reduction: Hexadecane.

Substitution: (E)-Hexadec-11-en-1-chloride.

Aplicaciones Científicas De Investigación

(E)-Hexadec-11-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in pheromone signaling in insects.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the production of fragrances and flavoring agents.

Mecanismo De Acción

The mechanism by which (E)-Hexadec-11-en-1-ol exerts its effects varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing signaling pathways. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-Hexadec-11-en-1-ol: The cis isomer of (E)-Hexadec-11-en-1-ol, differing in the spatial arrangement around the double bond.

Hexadecan-1-ol: A saturated alcohol with no double bonds.

(E)-Hexadec-9-en-1-ol: An isomer with the double bond at the 9th position.

Uniqueness

This compound is unique due to its specific double bond position and configuration, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Actividad Biológica

(E)-Hexadec-11-en-1-ol, also known as (E)-hexadecenol, is a long-chain unsaturated alcohol with the chemical formula CHO. This compound has garnered attention in various fields of biological research due to its significant biological activities, particularly in the context of insect behavior and potential pharmacological applications.

Chemical Structure and Properties

The structure of this compound features a double bond at the 11th carbon position in a trans configuration, which is crucial for its biological activity. The presence of this double bond contributes to its unique properties compared to other similar compounds, such as saturated alcohols or those with different double bond configurations.

1. Insect Pheromone Activity

This compound is primarily recognized for its role as a pheromone component in various insect species. It has been shown to influence mating behaviors and communication among insects. The compound interacts with olfactory receptors in insects, leading to behavioral changes such as attraction and mating responses. The specificity of its action is attributed to its unique structure, which allows it to bind effectively to insect olfactory receptors .

2. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown potential against various bacterial strains, suggesting its utility in developing natural antimicrobial agents. For instance, research has indicated that long-chain fatty alcohols can disrupt bacterial membranes, leading to cell lysis and death .

3. Potential Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have indicated that certain long-chain alcohols can inhibit the growth of cancer cells by inducing apoptosis and modulating signaling pathways involved in cell proliferation . However, further research is needed to elucidate the exact mechanisms and efficacy.

Case Study 1: Insect Behavior Modification

A study conducted on the impact of this compound on moth species demonstrated that this compound significantly increased mating success rates when used in traps designed for pest control. The study highlighted the effectiveness of using pheromone-based strategies in integrated pest management systems.

Case Study 2: Antimicrobial Efficacy

In an investigation of the antimicrobial properties of various long-chain alcohols, this compound was found to exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL, indicating its potential as a natural preservative or therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Olfactory Receptor Interaction : The compound binds to specific olfactory receptors in insects, triggering neural responses that lead to behavioral changes.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes of bacteria, disrupting their integrity and leading to cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (Z)-Hexadec-11-en-1-ol | Cis configuration | Similar pheromone activity |

| Hexadecanol | Saturated alcohol | Limited biological activity |

| (E)-Octadec-11-en-1-ol | Longer chain | Potentially similar activities |

This compound stands out due to its specific double bond position and configuration, which are critical for its selective interaction with biological targets.

Propiedades

IUPAC Name |

(E)-hexadec-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVMNRHQWXIJIS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314637 | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61301-56-2 | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61301-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hexadec-11-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hexadec-11-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.